N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide
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Overview
Description
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate reagent to introduce the desired functional groups.
Coupling with Methoxyphenyl Group: The intermediate is then reacted with 4-methoxybenzylamine under controlled conditions to form the methoxyphenyl derivative.
Amidation Reaction: The final step involves the amidation of the methoxyphenyl derivative with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyridin-3-yl)-2-aminopyridine-3-carboxamide: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
N-(2-chloropyridin-3-yl)-2-(4-methylphenylamino)pyridine-3-carboxamide: Contains a methylphenyl group instead of a methoxyphenyl group, leading to variations in reactivity and biological activity.
Uniqueness
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide is unique due to the presence of both the chloropyridine and methoxyphenyl moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-26-14-8-6-13(7-9-14)12-23-18-15(4-2-11-22-18)19(25)24-16-5-3-10-21-17(16)20/h2-11H,12H2,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVLHJLZGJQESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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